molecular formula C9H15FO B15202390 1-Cyclohexyl-2-Fluoro-1-Propanone

1-Cyclohexyl-2-Fluoro-1-Propanone

Cat. No.: B15202390
M. Wt: 158.21 g/mol
InChI Key: UELBDTCBAJDAGP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-Fluoro-1-Propanone is an organic compound with the molecular formula C10H17FO It is a ketone derivative where a cyclohexyl group is attached to a propanone backbone, with a fluorine atom substituting one of the hydrogen atoms on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-Fluoro-1-Propanone can be synthesized through several methods. One common approach involves the fluorination of 1-Cyclohexyl-1-Propanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-Fluoro-1-Propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-2-Fluoro-1-Propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-Fluoro-1-Propanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    1-Cyclohexyl-1-Propanone: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-Fluoro-1-Propanone: Similar structure but without the cyclohexyl group, leading to different physical and chemical properties.

Uniqueness: 1-Cyclohexyl-2-Fluoro-1-Propanone is unique due to the combination of the cyclohexyl group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15FO

Molecular Weight

158.21 g/mol

IUPAC Name

1-cyclohexyl-2-fluoropropan-1-one

InChI

InChI=1S/C9H15FO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

UELBDTCBAJDAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCCCC1)F

Origin of Product

United States

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